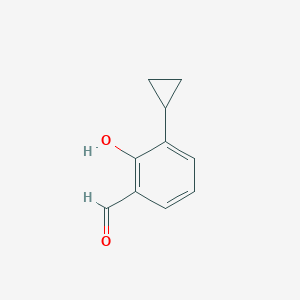

3-Cyclopropyl-2-hydroxybenzaldehyde

Descripción

Contextualization within the Salicylaldehyde (B1680747) Chemical Class

3-Cyclopropyl-2-hydroxybenzaldehyde belongs to the salicylaldehyde family, a class of organic compounds characterized by a benzene (B151609) ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at adjacent positions. Salicylaldehydes, with 2-hydroxybenzaldehyde as the parent compound, are notable for their dual functional groups which can engage in a variety of chemical transformations. oecd.org The proximity of the hydroxyl and aldehyde groups allows for intramolecular hydrogen bonding, which influences their physical and chemical properties, including their acidity and reactivity.

The aldehyde group is susceptible to nucleophilic addition and oxidation to a carboxylic acid, while the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile. This dual reactivity makes salicylaldehydes versatile precursors in the synthesis of a wide range of heterocyclic compounds, Schiff bases, and as ligands in coordination chemistry.

The specific substitution on the aromatic ring of a salicylaldehyde derivative can significantly alter its chemical behavior. For instance, electron-withdrawing groups can enhance the reactivity of the aldehyde, while the position and nature of substituents can direct further chemical modifications. The introduction of a cyclopropyl (B3062369) group at the 3-position, as in the case of this compound, is expected to impart unique steric and electronic effects.

Significance of the Cyclopropyl Moiety in Organic Synthesis and Reactivity

The cyclopropyl group is a three-membered carbocyclic ring that is of significant interest in organic and medicinal chemistry. researchgate.netontosight.ai Its defining feature is the substantial ring strain, with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. ontosight.aiwikipedia.org This strain has profound consequences for the group's chemical and physical properties.

The bonding in a cyclopropane (B1198618) ring is often described using the Walsh or Coulson-Moffitt models, which depict the C-C bonds as having significant p-orbital character, akin to a double bond. wikipedia.org This "pi-character" allows the cyclopropyl group to participate in conjugation with adjacent unsaturated systems and to stabilize carbocations through hyperconjugation. wikipedia.org

In the context of drug design, the cyclopropyl group is often used to introduce conformational rigidity into a molecule, which can be advantageous for binding to biological targets. hyphadiscovery.com Its presence can also block metabolic oxidation at the site of attachment, potentially improving a drug's pharmacokinetic profile. hyphadiscovery.com The strained ring can also act as a reactive handle, participating in ring-opening reactions under certain conditions. ontosight.ai The incorporation of a cyclopropyl group onto a salicylaldehyde framework, therefore, presents an opportunity to create novel molecular scaffolds with potentially interesting biological activities and synthetic utility.

Overview of Current Research Landscape for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its role can be understood within the broader context of research on substituted salicylaldehydes and cyclopropyl-containing compounds. The compound is recognized as a chemical intermediate and building block, available from various suppliers for research purposes. sigmaaldrich.comchemicalregister.combldpharm.com

The current research landscape suggests that compounds like this compound are valuable in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Research on related structures, such as other substituted 2-hydroxyaryl cyclopropyl ketones, highlights the utility of the 2-hydroxyaryl cyclopropyl motif as a "donor-acceptor" cyclopropane. nih.gov These types of cyclopropanes are highly versatile synthetic intermediates, capable of reacting with a wide array of partners to form larger, more complex structures, including various heterocyclic systems. nih.gov

For instance, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones is a known method to produce 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, demonstrating a synthetic pathway to related structures. nih.gov Furthermore, the use of cyclopropyl-protected phenols and benzaldehydes in the total synthesis of natural products underscores the importance of this moiety in complex molecule construction. d-nb.info

Given the established biological activities of many salicylaldehyde derivatives and the unique properties conferred by the cyclopropyl group, it is plausible that this compound is being investigated as a precursor for novel compounds with potential applications as enzyme inhibitors, antibacterial, or antiviral agents. researchgate.netontosight.ai However, detailed studies on its synthesis, reactivity, and specific applications remain a niche area of research, likely embedded within larger, proprietary drug discovery programs or academic explorations of novel synthetic methodologies.

Interactive Data Table: Properties of Related Salicylaldehyde Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2-Hydroxybenzaldehyde | C7H6O2 | 122.12 | Parent salicylaldehyde structure |

| 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | 156.56 nih.gov | Electron-withdrawing chloro group nih.gov |

| 3-Allyl-2-hydroxybenzaldehyde | C10H10O2 | 162.19 | Allyl group at C3 position |

| 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde | C10H9FO2 | 180.18 sigmaaldrich.com | Cyclopropyl and fluoro substituents sigmaaldrich.com |

| 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde | C10H9BrO2 | 257.08 | Bromo and cyclopropyl substituents chemicalregister.com |

| 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | C11H12O3 | 192.21 chemicalbook.com | Cyclopropylmethoxy group chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclopropyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-8-2-1-3-9(10(8)12)7-4-5-7/h1-3,6-7,12H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIFLIGOKXQCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropyl 2 Hydroxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Cyclopropyl-2-hydroxybenzaldehyde, a combination of 1D and 2D NMR techniques provides an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, aldehydic, hydroxyl, and cyclopropyl (B3062369) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal is also a singlet and its chemical shift can vary depending on the solvent and concentration, but it is generally observed in the region of 5.0-12.0 ppm.

The aromatic region will display signals for the three protons on the benzene (B151609) ring. These protons form an AMX spin system and are expected to appear as multiplets. Based on the analysis of similar substituted benzaldehydes, the proton at the C6 position is expected to be a doublet of doublets around 7.4-7.6 ppm. The proton at C4 would likely appear as a doublet of doublets around 7.0-7.2 ppm, and the proton at C5 as a triplet around 6.9-7.1 ppm.

The cyclopropyl group protons will present a more complex pattern. The methine proton (CH) attached to the aromatic ring is expected to be a multiplet in the range of 2.0-2.5 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets in the upfield region, typically between 0.6 and 1.2 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 9.8 - 10.5 | Singlet |

| OH | 5.0 - 12.0 | Singlet |

| Ar-H6 | 7.4 - 7.6 | Doublet of Doublets |

| Ar-H4 | 7.0 - 7.2 | Doublet of Doublets |

| Ar-H5 | 6.9 - 7.1 | Triplet |

| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |

| Cyclopropyl-CH₂ | 0.6 - 1.2 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear around 190-197 ppm. hmdb.ca The carbon atom attached to the hydroxyl group (C2) is anticipated to resonate in the range of 155-162 ppm. hmdb.ca The other aromatic carbons will have signals between 115 and 140 ppm, with their exact chemical shifts determined by the substituent effects. The carbon atom directly attached to the cyclopropyl group (C3) is expected around 125-130 ppm. The cyclopropyl methine carbon signal is predicted to be in the region of 15-20 ppm, while the methylene carbons of the cyclopropyl ring will appear at higher field, typically between 5 and 10 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 197 |

| C2 (C-OH) | 155 - 162 |

| C1 | 120 - 125 |

| C3 (C-cyclopropyl) | 125 - 130 |

| C4 | 118 - 122 |

| C5 | 128 - 132 |

| C6 | 133 - 137 |

| Cyclopropyl-CH | 15 - 20 |

| Cyclopropyl-CH₂ | 5 - 10 |

Advanced 2D NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic ring and the cyclopropyl group. HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the protonated carbons. Finally, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the cyclopropyl and aldehyde groups on the aromatic ring by observing correlations from the cyclopropyl and aldehydic protons to the aromatic carbons.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show a broad absorption band for the O-H stretching of the phenolic hydroxyl group in the region of 3200-3600 cm⁻¹. The sharpness and position of this band can be indicative of intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde group. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group are expected in the 3100-3000 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the aldehyde group should appear around 1650-1680 cm⁻¹, with its frequency lowered due to conjugation and potential hydrogen bonding. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring will give rise to absorptions in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The characteristic vibrations of the cyclopropyl ring, including ring breathing and C-H deformations, are expected to appear in the fingerprint region.

Raman spectroscopy , being complementary to FT-IR, would also be useful. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give strong Raman signals. The C=O stretch is also Raman active. The cyclopropyl ring vibrations would also be observable in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic, cyclopropyl) | Stretching | 3100 - 3000 |

| C=O (aldehyde) | Stretching | 1650 - 1680 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-H (aromatic) | Bending (in-plane) | 1300 - 1000 |

| C-H (aromatic) | Bending (out-of-plane) | 900 - 675 |

Electronic Absorption Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the conjugated system, which includes the benzene ring and the aldehyde group. The presence of the hydroxyl and cyclopropyl substituents will influence the position and intensity of the absorption bands.

Based on data for similar hydroxybenzaldehydes, two main absorption bands are expected. A strong absorption band (π → π* transition) is predicted to appear in the range of 250-280 nm. A second, weaker band, corresponding to another π → π* transition, may be observed at longer wavelengths, around 320-350 nm. The n → π* transition of the carbonyl group is also possible but is often weak and may be obscured by the more intense π → π* bands. The exact position of the absorption maxima (λmax) will depend on the solvent used.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 280 |

| π → π* | 320 - 350 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 162.

The fragmentation of the molecular ion is likely to proceed through several pathways. A common fragmentation for benzaldehydes is the loss of a hydrogen radical to form a stable benzoyl cation [M-H]⁺ at m/z = 161. Another characteristic fragmentation is the loss of the formyl group (CHO) as a radical, leading to a peak at m/z = 133. Subsequent loss of carbon monoxide (CO) from the [M-H]⁺ ion would result in a fragment at m/z = 133.

The cyclopropyl substituent can also influence the fragmentation. The loss of the entire cyclopropyl group (C₃H₅) as a radical would lead to a fragment at m/z = 121, which corresponds to the 2-hydroxybenzoyl cation. Further fragmentation of the cyclopropyl ring itself could also occur.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 162 | [C₁₀H₁₀O₂]⁺˙ (Molecular ion) |

| 161 | [C₁₀H₉O₂]⁺ |

| 133 | [C₉H₉O]⁺ or [C₉H₅O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This non-destructive technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, allows for the calculation of exact atomic coordinates, bond lengths, and bond angles. nih.govnih.gov

While specific single-crystal X-ray diffraction data for this compound is not publicly available in the reviewed literature, the analysis of structurally related compounds provides insight into the expected crystallographic parameters. For instance, a study on a similar molecule containing both a cyclopropyl ring and a hydroxyphenyl group, (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone (compound 2e ), revealed its crystal structure through this method. mdpi.com The data obtained for such a compound unambiguously confirms the relative stereochemistry and solid-state conformation. mdpi.com

An illustrative example of crystallographic data that would be obtained from a single-crystal XRD analysis is presented in the table below, based on the published data for the related compound 2e . mdpi.com

Table 1: Illustrative Crystallographic Data for a Related Cyclopropane (B1198618) Derivative (Compound 2e) mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅BrO₃ |

| Formula Weight | 347.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.4040(2) |

| b (Å) | 11.8308(3) |

| c (Å) | 27.0748(6) |

| α (°) | 90 |

| β (°) | 90 |

This data is for the related compound (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone and serves as an example of the parameters determined by single-crystal X-ray diffraction. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. The experimentally determined values are then compared against the theoretically calculated percentages based on the compound's molecular formula. This comparison serves as a fundamental check of a sample's purity and confirms that its elemental composition matches the expected structure.

For this compound, with a molecular formula of C₁₀H₁₀O₂, the theoretical elemental composition can be calculated. While specific experimental results for this compound are not available in the cited sources, the table below presents the calculated theoretical values. To illustrate how experimental data is typically presented, results for the related compound (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone (compound 2b ) are also included, showing a close correlation between the calculated and found values, which is indicative of a pure sample. mdpi.com

Table 2: Elemental Analysis Data

| Compound | Analysis | % Carbon (C) | % Hydrogen (H) |

|---|---|---|---|

| This compound | Calculated | 74.06 | 6.21 |

| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone (2b ) mdpi.com | Calculated | 80.65 | 5.92 |

The close agreement between the "Calculated" and "Found" values for the example compound demonstrates the utility of this technique in verifying the empirical formula of a synthesized molecule. mdpi.com

Reactivity and Intrinsic Chemical Transformations of 3 Cyclopropyl 2 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 3-Cyclopropyl-2-hydroxybenzaldehyde is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is modulated by the electron-donating phenolic hydroxyl group and the unique electronic properties of the adjacent cyclopropyl (B3062369) ring.

Nucleophilic Additions

The carbonyl carbon of an aldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The geometry of the carbonyl carbon changes from sp² trigonal planar to sp³ tetrahedral during the reaction. masterorganicchemistry.comlibretexts.org

The table below summarizes a representative nucleophilic addition reaction.

Table 1: Example of Nucleophilic Addition to a Hydroxybenzaldehyde| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Hydroxybenzaldehyde | Cyclopropylmagnesium Bromide | Secondary Alcohol (initially), Ketone (after oxidation) | |

| 3-Hydroxybenzaldehyde (B18108) | Hexylmagnesium Bromide | rac-2-(2-cyclopropyl-2-hydroxyhexyl)phenol | okayama-u.ac.jp |

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: Schiff bases, characterized by an azomethine or imine group (-N=CH-), are synthesized through the condensation of a primary amine with a carbonyl compound. neliti.com The reaction of 2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives with various primary amines to form Schiff bases is well-documented. nih.govsci-hub.sewhiterose.ac.uk The formation of these compounds often involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the imine. This reaction is fundamental and can be applied to this compound to synthesize a variety of substituted imines. These Schiff bases and their metal complexes are noted for their wide range of applications, including as potential anticancer agents. nih.govsci-hub.se

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine. sigmaaldrich.combhu.ac.in This reaction is a critical method for forming carbon-carbon double bonds. researchgate.net The process begins with a nucleophilic addition, followed by a dehydration step to produce an α,β-unsaturated product. sigmaaldrich.com Various catalysts and conditions, including microwave irradiation and solvent-free methods, have been developed to promote this transformation efficiently. bhu.ac.inresearchgate.net 2-Hydroxybenzaldehyde is known to participate in three-component Knoevenagel-type reactions in water, highlighting the reactivity of the salicylaldehyde (B1680747) scaffold. acs.org

The table below details examples of condensation reactions with related aldehydes.

Table 2: Examples of Condensation Reactions| Reaction Type | Aldehyde Reactant | Amine / Methylene Compound | Product Type | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 2-Hydroxybenzaldehyde | 2,4-Dimethoxyaniline | Imine | whiterose.ac.uk |

| Schiff Base Formation | 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | Schiff Base | neliti.com |

| Knoevenagel Condensation | Aromatic Aldehydes | Malononitrile | Benzylidenemalononitrile | bhu.ac.in |

| Knoevenagel Condensation | Salicylaldehydes | Ethyl acetoacetate | Coumarin (B35378) derivatives | researchgate.net |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of an aldehyde to a carboxylic acid is a common synthetic transformation. A close analog, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, is oxidized to the corresponding benzoic acid. google.comgoogleapis.com This oxidation can be achieved using an oxidizing agent like sodium chlorite (B76162) in the presence of a scavenger such as sulphamic acid. googleapis.com Various metal-based catalysts have also been developed for the efficient oxidation of alcohols to aldehydes and can sometimes further oxidize aldehydes. royalsocietypublishing.org

Reduction: The reduction of the aldehyde group in substituted benzaldehydes to a primary alcohol is typically accomplished using hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govdiva-portal.org For example, a cyclopropylmethyl-protected 4-hydroxybenzaldehyde (B117250) was reduced to the corresponding benzyl (B1604629) alcohol using NaBH₄. diva-portal.org This standard procedure is directly applicable to this compound for the synthesis of (3-cyclopropyl-2-hydroxyphenyl)methanol.

The table below summarizes these transformative pathways.

Table 3: Oxidation and Reduction of Benzaldehyde (B42025) Derivatives| Transformation | Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Sodium chlorite, Sulphamic acid, Acetone/Water | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | googleapis.com |

| Reduction | cPrMe-protected 4-hydroxybenzaldehyde | NaBH₄ | cPrMe-protected 4-hydroxybenzyl alcohol | diva-portal.org |

| Reduction | cPrMe-protected 3,5-dihydroxybenzaldehyde | NaBH₄ | cPrMe-protected 3,5-dihydroxybenzyl alcohol | nih.gov |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can act as a nucleophile, enabling esterification and etherification reactions. It also directs electrophilic aromatic substitution.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl group can be converted into an ester. A general method for this involves reacting a phenol (B47542) with an activated carboxylic acid derivative. For example, phenols can react with triphosgene (B27547) in the presence of a base to form carbonate esters. google.com Another approach is the reaction with an acid in the presence of a coupling agent like EDC·HCl to form a phenyl ester. googleapis.com

Etherification: Etherification of the phenolic hydroxyl group is a common strategy for protecting the phenol or for introducing specific functionalities. A key example is the reaction of a halo-hydroxybenzaldehyde with an alcohol in the presence of a base to form an ether. google.com Specifically, 3-bromo-4-hydroxybenzaldehyde (B1265673) reacts with cyclopropylmethanol (B32771) in the presence of potassium hydride to yield 3-cyclopropylmethoxy-4-hydroxybenzaldehyde. google.com Similarly, 3-hydroxy-4-(difluoromethoxy)benzaldehyde reacts with cyclopropylmethyl bromide in the presence of potassium carbonate to form the corresponding cyclopropylmethyl ether. googleapis.com This demonstrates a direct and relevant method for the etherification of the hydroxyl group in this compound.

The table below provides examples of these reactions on similar structures.

Table 4: Esterification and Etherification of Phenolic Hydroxyl Groups| Reaction Type | Phenolic Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Etherification | 3-Bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol, Potassium Hydride | Alkoxybenzaldehyde | google.com |

| Etherification | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | Cyclopropylmethyl bromide, K₂CO₃ | Cyclopropylmethoxy ether | googleapis.com |

| Etherification | 4-Hydroxybenzaldehyde | Cyclopropylmethyl bromide | Cyclopropylmethyl ether | nih.gov |

| Esterification | 4-Nitro phenol | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, EDC·HCl | Phenyl ester | googleapis.com |

Derivatization for Synthetic Transformations

The phenolic hydroxyl group can be derivatized to facilitate further synthetic steps or to alter the molecule's properties for specific applications.

A powerful example is the use of the hydroxyl group to direct subsequent reactions. For instance, a synthetic route to 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid starts with the etherification of the hydroxyl group of 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol. google.com This newly formed ether then undergoes further modification at the other positions. google.com

The hydroxyl group also strongly influences electrophilic aromatic substitution. Bromination of 3-hydroxybenzaldehyde, for example, yields brominated derivatives, with the position of bromination being directed by the hydroxyl group. researchgate.net Furthermore, the hydroxyl group is essential in the synthesis of donor-acceptor cyclopropanes from 2-hydroxychalcones (which are formed from 2-hydroxybenzaldehydes). nih.gov These specialized cyclopropanes serve as versatile building blocks for complex heterocyclic compounds like chromanes. nih.gov

Another form of derivatization involves converting the phenolic hydroxyl into a tetrafluoropyridyl (TFP) ether using pentafluoropyridine. acs.org This specific derivatization is used for quantitative analysis by ¹⁹F NMR spectroscopy, demonstrating the selective reactivity of the phenolic group over other functional groups like aliphatic alcohols. acs.org

Transformations Involving the Cyclopropyl Group

The cyclopropyl ring in a position adjacent to an aromatic system, such as in this compound, is known as a donor-acceptor (D-A) cyclopropane (B1198618). The cyclopropyl group acts as an electron donor, while the benzaldehyde moiety is an electron acceptor. This electronic arrangement polarizes the cyclopropane bonds, making it susceptible to a variety of transformations not typically observed in simple alkanes. acs.orgnih.gov The ortho-hydroxy group can further modulate this reactivity through electronic effects and potential coordination with reagents. nih.gov

The high ring strain of the cyclopropane moiety facilitates ring-opening reactions under various conditions, including catalysis by transition metals, acids, or through radical pathways. These reactions are powerful tools in organic synthesis as they can transform the compact three-membered ring into a more complex linear chain with defined stereochemistry.

One of the key aspects of cyclopropyl ketone ring-opening is the regioselectivity of the C-C bond cleavage. The presence of the aryl ketone activates the cyclopropane, and cleavage typically occurs at the C1-C2 bond. acs.org For instance, nickel-catalyzed reactions of cyclopropyl phenyl ketone with organoaluminum reagents selectively yield the ring-opened product. oup.com The choice of solvent and metal catalyst is crucial; tetrahydrofuran (B95107) and nickel(II) compounds have been found to be particularly effective for this transformation. oup.com

The synthetic utility of these ring-opening reactions is vast. Nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane (B32843) provides access to 1,3-difunctionalized ring-opened products, such as γ-substituted silyl (B83357) enol ethers. nih.gov These products are valuable intermediates that can be challenging to synthesize via traditional conjugate addition methods. nih.gov Similarly, ring-opening cyclization of alkylidenecyclopropyl ketones with amines offers an efficient route to 2,3,4-trisubstituted pyrroles, a common motif in bioactive molecules. organic-chemistry.org The mechanism is believed to involve the distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org Radical-induced ring-opening has also been extensively studied, often using reagents like samarium(II) iodide, and provides products of thermodynamic control by cleaving the more substituted bond. ucl.ac.uk

Table 1: Examples of Ring-Opening Reactions of Cyclopropyl Ketones

| Substrate Type | Reagents/Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Cyclopropyl phenyl ketone | Me₃Al, Ni(acac)₂ | Ring-opened methylated ketone | High regioselectivity for ring-opening over 1,2-addition; THF is the optimal solvent. | oup.com |

| Cyclopropyl ketones | R-ZnX, TMSCl, Ni(tpy)Cl₂ | γ-Substituted silyl enol ethers | Net C-C activation and difunctionalization; enables synthesis of β-allylated and β-benzylated enol ethers. | nih.gov |

| Alkylidenecyclopropyl ketones | Amines, MgSO₄ | 2,3,4-Trisubstituted pyrroles | Efficient synthesis of pyrroles via intermolecular cyclization following ring-opening. | organic-chemistry.org |

| cis/trans-Cyclopropyl ketones | Samarium(II) iodide | Ring-opened alcohols/ketones | Reductive ring-opening proceeds via cleavage of the more substituted bond (thermodynamic control). | ucl.ac.uk |

| Cyclopropyl aryl ketones | Heat (uncatalyzed) | Indenones, Fluorenones | Uncatalyzed cascade ring-opening/recyclization demonstrates high atom economy. | acs.org |

Donor-acceptor cyclopropanes are excellent 1,3-dipole synthons for cycloaddition reactions. researchgate.net In these transformations, the cyclopropane ring acts as a three-carbon component, reacting with a two-atom or two-electron partner (a dipolarophile) to form a five-membered ring. This formal [3+2] cycloaddition is a powerful method for constructing complex cyclic systems.

The reaction is often catalyzed by a Lewis acid, which activates the donor-acceptor cyclopropane towards ring-opening and subsequent reaction with an alkene or alkyne. researchgate.netnih.gov For example, scandium triflate [Sc(OTf)₃] has been used to catalyze the [3+2] cycloaddition of D-A cyclopropanes with thioketenes to form 2-methylidene tetrahydrothiophenes. nih.gov Nickel catalysts in combination with dimethylaluminum chloride have also proven effective for the [3+2] cycloaddition of cyclopropyl ketones with alkynes. nih.gov

More recently, radical-based formal [3+2] cycloadditions have been developed. A chiral titanium(salen) complex can catalyze the cycloaddition of cyclopropyl ketones and alkenes through a radical redox-relay mechanism, affording highly substituted cyclopentane (B165970) derivatives. nih.gov Similarly, samarium(II) iodide has been employed as a catalyst for formal [3+2] cycloadditions between alkyl cyclopropyl ketones and alkenes or alkynes, expanding the scope to more sp³-rich architectures. acs.org

Table 2: Selected [3+2] Cycloaddition Reactions with Cyclopropyl Systems

| Cyclopropane Type | Reaction Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Donor-Acceptor Cyclopropanes | Thioketenes | Sc(OTf)₃ (Lewis Acid) | 2-Methylidene tetrahydrothiophenes | nih.gov |

| Cyclopropyl Ketones | Alkynes | Ni(cod)₂ / Me₂AlCl | Substituted cyclopentenes | nih.gov |

| Cyclopropylamines | Olefins | Ru(bpz)₃₂ (Photocatalyst) | Substituted cyclopentanes | nih.gov |

| Aryl Cyclopropyl Ketones | Alkenes | Chiral Ti(salen) complex | Polysubstituted cyclopentanes | nih.gov |

| Alkyl Cyclopropyl Ketones | Alkenes/Alkynes | SmI₂ / Sm⁰ | sp³-rich cyclopentanes/cyclopentenes | acs.org |

The cyclopropyl group can readily undergo reactions involving radical intermediates. The formation of a radical adjacent to the ring (a cyclopropylcarbinyl radical) often leads to rapid, irreversible ring-opening. ucl.ac.ukchemrxiv.org This process is driven by the release of ring strain. The ring-opening of the cyclopropylcarbinyl radical is a well-known "radical clock" used to probe the mechanisms of enzymatic and chemical reactions. ucl.ac.uk

In synthetic chemistry, radical reactions provide a powerful means to functionalize cyclopropyl-containing molecules. Oxidative radical ring-opening and cyclization of methylenecyclopropanes (MCPs) can be mediated by manganese(III) acetate (B1210297) to form cyclic products. beilstein-journals.org Photoredox catalysis using ruthenium or iridium complexes can initiate the ring-opening of cyclopropylamines upon oxidation to a nitrogen radical cation, which can then participate in cycloadditions. nih.gov Titanium-catalyzed radical redox relays have also been used to achieve formal [3+2] cycloadditions of cyclopropyl ketones, where a radical intermediate is generated on the cyclopropane ring, which then adds to an alkene before cyclizing. nih.gov

The strained nature of the cyclopropyl ring makes it a participant in various rearrangement reactions, often triggered by acid, heat, or light. A classic example is the cyclopropylcarbinyl-homoallyl rearrangement. nih.gov In the presence of an acid, a hydroxyl group attached to a carbon adjacent to the cyclopropane ring can be protonated and eliminated, generating a cyclopropylcarbinyl cation. This highly unstable intermediate can rearrange through a bicyclobutonium ion transition state to form more stable homoallylic or cyclobutyl cations, which are then trapped by nucleophiles. nih.gov

Another significant pathway for cyclopropyl ketones is the Cloke–Wilson rearrangement, which involves the acid- or heat-induced isomerization of cyclopropyl ketones into 2,3-dihydrofurans. rsc.org This transformation provides an efficient route to five-membered heterocycles. The rearrangement can be part of a cascade sequence, for example, a rhodium-catalyzed cyclopropanation followed by a silver-catalyzed ring expansion to a dihydrofuran. rsc.org Vinyl-substituted cyclopropanes can undergo thermal vinylcyclopropane-cyclopentene rearrangements or, if appropriately substituted, Cope rearrangements. acs.org

Regioselectivity and Stereoselectivity in this compound Reactivity

The outcomes of reactions involving the cyclopropyl group are highly dependent on factors that control regioselectivity (which bond breaks, where a new substituent adds) and stereoselectivity (the 3D arrangement of atoms in the product).

Regioselectivity: In the ring-opening of donor-acceptor cyclopropanes like this compound, the cleavage is regioselectively directed by the electronic bias. The bond between the carbon bearing the aryl group (C1) and the adjacent cyclopropyl carbon (C2) is polarized and typically the one that breaks. acs.org In radical ring-opening reactions, cleavage of the most substituted C-C bond in the cyclopropane ring is often favored, leading to the thermodynamically more stable radical intermediate. ucl.ac.uk For cycloaddition reactions, the regioselectivity is governed by frontier molecular orbital (FMO) interactions between the 1,3-dipole (derived from the cyclopropane) and the dipolarophile. wikipedia.orgnih.gov For example, in nitrone cycloadditions, the interaction between the HOMO of one component and the LUMO of the other dictates which ends of the dipole and dipolarophile connect. wikipedia.org

Stereoselectivity: Achieving high stereoselectivity is a central goal in synthesis. In reactions of this compound, the existing chiral centers or the use of chiral catalysts can direct the stereochemical outcome. The ortho-hydroxyl group can play a crucial role by coordinating to a metal catalyst, thereby directing the reagent to a specific face of the molecule, a process known as substrate control. unl.pt For example, in catalytic formal [3+2] cycloadditions, chiral titanium(salen) complexes have been shown to construct two contiguous stereogenic centers with excellent diastereo- and enantioselectivity. nih.gov This is an example of catalyst control, where the chiral ligand environment of the metal dictates the stereochemical pathway. Similarly, visible-light-mediated [3+2] cycloadditions of cyclopropylamines have shown high diastereoselectivity when a bicyclic cyclopropylamine (B47189) is used, as the rigid structure creates a steric bias. nih.gov The balance between steric repulsion and dispersive attraction forces between the substrate and catalyst can also influence the stereoselectivity of a reaction. ethz.ch

Computational and Theoretical Studies of 3 Cyclopropyl 2 Hydroxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF) Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular systems. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed. chemrj.org The HF method is a foundational ab initio approach, while DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in predicting molecular properties. chemrj.orgnih.gov The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. chemrj.org For accurate results, these methods are used in conjunction with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p), which includes polarization and diffuse functions to better describe electron density distribution. chemrj.orgnih.gov

A crucial first step in any computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. nih.gov This is achieved by finding the minimum on the potential energy surface. For a related compound, 5-Bromo-2-hydroxybenzaldehyde, DFT calculations were used to determine its stable geometry before further analysis. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov In a study on 5-Bromo-2-hydroxybenzaldehyde, the HOMO-LUMO gap was calculated to understand its charge transfer characteristics and reactivity. nih.gov These calculations help elucidate the electronic properties and predict how the molecule will interact with other species. tandfonline.com

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Compound (5-Bromo-2-Hydroxybenzaldehyde) Note: This data is for a structurally related compound and serves as an example of typical values obtained through DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -6.6 |

| LUMO Energy | -2.1 |

| Energy Gap (Egap) | 4.5 |

| Data derived from computational studies on 5-Bromo-2-hydroxybenzaldehyde. nih.gov |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization confirms a true energy minimum (characterized by the absence of imaginary frequencies), the vibrational frequencies corresponding to the molecule's normal modes can be calculated. nih.gov These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for direct comparison with experimental FT-IR and Raman spectra. nih.gov This comparison helps in the definitive assignment of spectral bands to specific molecular vibrations, such as the stretching of the O-H and C=O groups or the bending modes of the cyclopropyl (B3062369) ring. researchgate.net For instance, in studies of 3-hydroxybenzaldehyde (B18108), calculated vibrational frequencies showed good agreement with experimental FT-IR spectra. nih.gov

Understanding the distribution of electron density within a molecule is key to predicting its reactivity. Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the partial charges on each atom. chemrj.orgnih.gov This information helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For example, in hydroxybenzaldehydes, the oxygen atom of the carbonyl group is expected to be a site of negative charge, making it susceptible to electrophilic attack, while the carbonyl carbon is an electrophilic center. nih.gov

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. ucsb.edu Calculating BDEs is crucial for predicting the initial steps of thermal decomposition or radical reactions, as the weakest bond is typically the first to break. researchgate.net For 2-hydroxybenzaldehyde, a parent compound to 3-cyclopropyl-2-hydroxybenzaldehyde, the BDE for the C-H bond in the formyl group (CHO) was calculated to be 92.22 kcal/mol. researchgate.net This value suggests that dehydrogenation from the formyl group is a plausible first step in a reaction pathway. researchgate.net Similar calculations for this compound would be invaluable for understanding its thermal stability and predicting which reactions are most likely to be initiated by bond cleavage.

Reaction Mechanism Elucidation through Advanced Computational Methods

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. researchgate.net This allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to proceed.

For example, theoretical studies on the decomposition of 2-hydroxybenzaldehyde have explored various reaction pathways, such as the decarbonylation to produce phenol (B47542) or hydrogenation to form other products. researchgate.net These studies identify the most energetically favorable routes. For this compound, similar computational investigations could elucidate the mechanisms of its synthesis or decomposition, providing insights that are difficult to obtain experimentally.

In Silico Studies for Reactivity Prediction and Molecular Design

In silico studies encompass a range of computational techniques used to predict the properties and biological activity of molecules, aiding in rational molecular design. mdpi.com

One common technique is the analysis of the Molecular Electrostatic Potential (MEP). An MEP map plots the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. nih.gov Red- and yellow-colored regions indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. nih.gov For hydroxybenzaldehyde derivatives, the MEP map typically shows a strong negative potential around the carbonyl oxygen. nih.gov

Furthermore, in silico methods like molecular docking are used to predict how a molecule might bind to a biological target, such as a protein or enzyme. dergipark.org.tr This involves generating a 3D model of the molecule and computationally placing it into the active site of a receptor to calculate the binding affinity. dergipark.org.tr Such studies are foundational in drug discovery and can guide the design of new compounds with specific biological activities. nih.gov

Coordination Chemistry of 3 Cyclopropyl 2 Hydroxybenzaldehyde Derivatives

Ligand Design and Synthesis Utilizing 3-Cyclopropyl-2-hydroxybenzaldehyde

The strategic design of ligands is fundamental to the development of coordination compounds with desired properties. This compound serves as a versatile building block for creating a range of chelating ligands. The presence of the hydroxyl and aldehyde functional groups allows for a variety of synthetic modifications, leading primarily to Schiff base ligands and other chelate-forming derivatives. The cyclopropyl (B3062369) substituent can impart unique steric constraints and electronic effects on the ligand framework.

Schiff base compounds, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone of coordination chemistry. The imine or azomethine group (-C=N-) in Schiff bases is crucial for the formation of stable metal complexes. jmchemsci.com The reaction of this compound with various primary amines yields a diverse library of Schiff base ligands.

The general synthesis involves the reaction of this compound with a selected primary amine in a suitable solvent, often with mild heating. jmchemsci.com The resulting Schiff base ligand typically possesses a bidentate or multidentate coordination sphere, involving the phenolic oxygen and the imine nitrogen as donor atoms. The nature of the R-group from the primary amine (H₂N-R) can be widely varied to tune the properties of the ligand and its subsequent metal complexes.

For instance, condensation with simple alkyl or aryl amines can produce bidentate ligands. More complex diamines or triamines can lead to tetradentate or higher denticity ligands, capable of encapsulating metal ions within a defined coordination environment. The synthesis of these ligands is often straightforward, making them attractive for systematic studies of coordination phenomena. The formation of the Schiff base is typically confirmed by spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration, and ¹H-NMR, which reveals the presence of the azomethine proton. jmchemsci.comjmchemsci.com

The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a common feature in these ligands, contributing to their planarity and stability. mdpi.com This pre-organization of the donor atoms facilitates the chelation of metal ions.

Beyond Schiff bases, the aldehyde functionality of this compound can be utilized to synthesize other types of chelating ligands. For example, reaction with hydrazides or thiosemicarbazides can lead to acylhydrazone or thiosemicarbazone ligands, respectively. These ligands offer a different set of donor atoms and coordination modes compared to Schiff bases. sapub.org

Thiosemicarbazones derived from hydroxybenzaldehydes are known to act as multidentate ligands, coordinating through the phenolic oxygen, imine nitrogen, and the sulfur atom of the thiocarbonyl group. This N,N,S or N,O,S donor set can stabilize various metal ions in different oxidation states.

Furthermore, the aldehyde group can be a precursor for other functionalities through various organic transformations, expanding the range of possible ligand structures. These alternative ligand systems provide opportunities to explore different coordination geometries and to study the influence of the donor atom set on the properties of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes from this compound derivatives typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The choice of metal, ligand, and reaction conditions dictates the stoichiometry and structure of the resulting complex. Characterization of these complexes relies on a combination of analytical and spectroscopic techniques.

Schiff base ligands derived from this compound readily form complexes with a wide range of transition metals, including but not limited to manganese, cobalt, nickel, copper, and zinc. jmchemsci.comjmchemsci.com The synthesis is generally achieved by mixing the ligand and a metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a solvent like ethanol (B145695) or methanol, often followed by refluxing.

The resulting complexes are often characterized by elemental analysis, molar conductivity measurements, magnetic susceptibility, and various spectroscopic methods such as FT-IR, UV-Vis, and sometimes ESR for paramagnetic species.

Table 1: Spectroscopic and Magnetic Data for Selected Transition Metal Complexes with Schiff Base Ligands

| Metal Ion | Ligand Type | Geometry | ν(C=N) (cm⁻¹) Ligand | ν(C=N) (cm⁻¹) Complex | Magnetic Moment (B.M.) |

| Ni(II) | Salicylidene-type | Tetrahedral | ~1620 | Shifted to lower frequency | ~3.27 |

| Cu(II) | Salicylidene-type | Tetrahedral | ~1620 | Shifted to lower frequency | ~2.45 |

| Co(II) | Salicylidene-type | Tetrahedral | ~1620 | Shifted to lower frequency | ~3.99 |

| Zn(II) | Salicylidene-type | Tetrahedral | ~1620 | Shifted to lower frequency | Diamagnetic |

Note: The data presented are generalized from typical findings for similar salicylaldehyde-derived Schiff base complexes and serve as an illustrative example. orientjchem.orgnih.gov

In these complexes, the ligand usually acts as a bidentate or tetradentate chelating agent. nih.gov FT-IR spectroscopy is a powerful tool to confirm coordination, as the C=N stretching frequency of the ligand typically shifts upon complexation, indicating the involvement of the imine nitrogen in bonding to the metal ion. mdpi.com Similarly, a shift in the phenolic C-O stretching vibration suggests coordination of the phenolic oxygen. mdpi.com

Electronic spectra (UV-Vis) provide information about the geometry of the coordination sphere. For example, the d-d transitions observed for transition metal complexes can be indicative of tetrahedral, square planar, or octahedral geometries. orientjchem.org Magnetic susceptibility measurements help in determining the number of unpaired electrons and thus the spin state and geometry of the complex. orientjchem.org For instance, a magnetic moment of around 3.27 B.M. for a Ni(II) complex would suggest a high-spin tetrahedral geometry. orientjchem.org

The coordination chemistry of this compound derivatives is not limited to transition metals. These ligands can also form stable complexes with lanthanide and main group metal ions. Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. d-nb.inforesearchgate.net

The synthesis of lanthanide complexes often follows similar procedures to those for transition metals, though sometimes non-aqueous solvents are preferred to avoid the coordination of water molecules. The larger ionic radii of lanthanide ions can lead to higher coordination numbers, often resulting in coordination polymers or complexes with multiple ligand molecules. d-nb.infosapub.org

Characterization of these complexes involves techniques like FT-IR to confirm ligand coordination. Luminescence spectroscopy is particularly important for lanthanide complexes, as the ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. d-nb.info

Main group metal complexes, for example with Al(III) or Ga(III), are also accessible. nih.gov The study of these complexes is relevant in various fields, including medicinal chemistry. The characterization techniques are similar to those used for transition metal complexes, with a focus on NMR spectroscopy for diamagnetic species to elucidate the structure in solution.

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography of Coordination Sphere)

For complexes derived from this compound, X-ray crystallography can reveal:

Coordination Geometry: Whether the metal center adopts a tetrahedral, square planar, octahedral, or other coordination geometry. For example, X-ray structures of related Cu(II) and Zn(II) Schiff base complexes have shown distorted square-pyramidal geometries. rsc.org

Bonding Parameters: Precise measurements of the metal-donor atom bond lengths (e.g., M-O and M-N) and the bite angle of the chelate ring.

Supramolecular Interactions: How the individual complex molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking, which can influence the bulk properties of the material. researchgate.net

Influence of the Cyclopropyl Group: The orientation and conformation of the cyclopropyl substituent and its steric influence on the packing of the molecules in the crystal.

Table 2: Representative Crystallographic Data for Metal Complexes with Salicylaldehyde-derived Ligands

| Compound | Metal Ion | Coordination Geometry | Space Group | Key Bond Lengths (Å) | Ref. |

| [Cu(sal-R)₂] | Cu(II) | Distorted Square Planar | P2₁/n | Cu-O: ~1.9, Cu-N: ~2.0 | acs.org |

| [Ni(sal-R)₂] | Ni(II) | Square Planar | P-1 | Ni-O: ~1.85, Ni-N: ~1.95 | acs.org |

| [ZnL²] | Zn(II) | Distorted Square-Pyramidal | P2₁/c | Zn-O(phenolic): ~2.0, Zn-N: ~2.0-2.1 | rsc.org |

Note: This table provides illustrative data from related structures to indicate the type of information obtained from X-ray crystallography. 'sal-R' represents a generic salicylaldehyde-derived Schiff base ligand. 'L²' is a specific tetradentate Schiff base ligand. rsc.orgacs.org

The structural data obtained from X-ray crystallography are crucial for understanding the structure-property relationships in these coordination compounds. For instance, the specific coordination environment can significantly impact the catalytic activity or photophysical properties of a complex. d-nb.infobohrium.com

No Catalytic Applications of Metal Complexes Derived from this compound Found in Publicly Available Research

Despite a comprehensive search of scientific literature, no specific research detailing the catalytic applications of metal complexes derived from this compound or its Schiff base derivatives has been found. While the broader fields of coordination chemistry and catalysis extensively cover metal complexes of salicylaldehyde (B1680747) derivatives and reactions involving cyclopropyl moieties, the specific combination requested does not appear to be a subject of published study.

Searches for catalytic activities of Schiff base complexes with various substituted salicylaldehydes, including those with alkyl, aryl, and halogen substituents, have yielded numerous results. These complexes have been investigated for a wide range of catalytic transformations, such as oxidation, reduction, C-C coupling reactions, and polymerization. Similarly, the unique reactivity of the cyclopropyl group has been exploited in various catalytic reactions, often involving ring-opening or cycloaddition processes.

However, the intersection of these two areas—specifically, the use of a 3-cyclopropyl substituted 2-hydroxybenzaldehyde as a ligand in a catalytically active metal complex—is not documented in the available scientific databases. This suggests that either this specific class of compounds has not yet been synthesized and studied for its catalytic potential, or the research has not been published in publicly accessible journals.

Therefore, it is not possible to provide an article on the "Catalytic Applications of Metal Complexes Derived from this compound" with detailed research findings and data tables as there is no foundational research on which to base such a report.

Supramolecular Chemistry Involving 3 Cyclopropyl 2 Hydroxybenzaldehyde and Its Derivatives

Investigation of Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are the primary drivers in the formation of supramolecular assemblies for many organic compounds, including derivatives of 2-hydroxybenzaldehyde. In the crystalline state, these interactions create specific and often predictable patterns.

For instance, in the crystal structure of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, intermolecular O–H⋯O hydrogen bonds with a distance of 2.68 Å are observed. These interactions link the molecules into one-dimensional chains, which contributes to the thermal stability of the compound. Similarly, the title compound, C(7)H(6)O(2), forms infinite chains through hydrogen bonding between the hydroxyl and aldehyde groups, with an O···O distance of 2.719 (3) Å. nih.gov

Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···π, π···π Stacking)

Beyond conventional hydrogen bonds, weaker intermolecular interactions are critical in consolidating the crystal packing of 3-cyclopropyl-2-hydroxybenzaldehyde and its derivatives. These interactions include C-H···O, C-H···π, and π···π stacking.

C-H···O Interactions: These are considered weak hydrogen bonds and are frequently observed in crystal structures, providing additional stability to the supramolecular assembly. sapub.org For instance, in some crystal packings, C—H⋯O interactions reinforce chains formed by stronger hydrogen bonds. researchgate.net

C-H···π Interactions: The interaction between a C-H bond and a π-system, such as a benzene (B151609) ring, is another important stabilizing force. These interactions have been observed to support hydrogen bonding networks in creating specific ring motifs within the crystal structure. researchgate.net Quantum-chemical computational studies have confirmed the capability of the cyclopropyl (B3062369) ring to participate in C–H⋯C(cyclopropyl) and C–H(cyclopropyl)⋯π interactions. rsc.org

A Hirshfeld surface analysis of related compounds indicates that H⋯H, H⋯C/C⋯H, and C⋯C interactions are the most significant contributors to the crystal packing. iucr.org

Design and Assembly of Supramolecular Architectures

The predictable nature of hydrogen bonding and other intermolecular interactions allows for the rational design of supramolecular architectures. By modifying the functional groups on the this compound scaffold, it is possible to control the resulting solid-state structure.

The use of N,N'-bidentate aromatic bases as co-ligands with metal complexes of related carboxylates has been shown to be an effective strategy for building diverse supramolecular architectures. nih.gov These ligands are excellent for coordinating with metal ions and their large conjugated systems facilitate the formation of π-π interactions. nih.gov This approach can lead to the formation of mononuclear or dinuclear complexes and extended one-, two-, or three-dimensional networks. nih.gov

The synthesis of binuclear Pt(II) complexes with different terminal ligands has demonstrated the ability to form distinct supramolecular structures, such as circular and helical fibers, through a combination of Pt⋯Pt, π–π, and intermolecular hydrogen-bonding interactions. rsc.org This highlights the potential for creating complex and functional supramolecular assemblies through careful molecular design. The self-assembly process is often directed by the cooperative interplay of these non-covalent forces. rsc.orgrsc.org

Influence of the Cyclopropyl Moiety on Crystal Packing and Self-Assembly

The cyclopropyl group, with its unique electronic and steric properties, can significantly influence the crystal packing and self-assembly of molecules. Due to its high strain and the p-character of its C-C bonds, the cyclopropyl group can act as a good electron donor in hyperconjugation. wikipedia.orgunl.pt

In the context of supramolecular chemistry, the cyclopropyl group can participate in non-covalent interactions, such as C–H⋯π interactions, which can direct the formation of specific crystal structures. rsc.org The rigid and well-defined geometry of the cyclopropyl ring can also impose steric constraints that favor certain packing arrangements over others. This "rigidifying effect" can be advantageous in positioning pharmacophores in optimal binding conformations for biological activity. unl.pt

Academic Research Applications of 3 Cyclopropyl 2 Hydroxybenzaldehyde As a Versatile Chemical Synthon

Building Block in Complex Organic Synthesis

The structural features of 3-cyclopropyl-2-hydroxybenzaldehyde make it an adept starting material for the synthesis of complex organic structures. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. Concurrently, the phenolic hydroxyl group can engage in reactions such as etherifications, esterifications, or act as an internal nucleophile or directing group in cyclization reactions. The cyclopropyl (B3062369) moiety, a non-classical phenyl bioisostere, is prevalent in numerous natural products and provides a three-dimensional scaffold that can enhance biological activity or improve physicochemical properties. nd.edu

The combination of a donor group (hydroxyl) and an acceptor group (aldehyde) on the aromatic ring, further functionalized with a cyclopropyl ring, allows this molecule to be used in the synthesis of donor-acceptor (D-A) cyclopropanes. These D-A cyclopropanes are highly versatile intermediates in organic synthesis, capable of acting as 1,3-dipole synthons for cycloaddition reactions, leading to the formation of complex carbocyclic and heterocyclic frameworks. nih.govnih.gov

The creation of chiral molecules, particularly enantiomerically pure compounds, is a cornerstone of modern medicinal chemistry and materials science. This compound serves as a prochiral precursor for the synthesis of a variety of chiral molecules. The aldehyde functionality is a key site for asymmetric synthesis, allowing for the stereoselective addition of nucleophiles or the application of organocatalytic methods to generate chiral alcohols or other stereocenters.

Research has demonstrated that chiral 2-aroylcyclopropanecarbaldehydes can be transformed into a range of valuable chiral building blocks. acs.org By analogy, synthetic strategies applied to this compound can lead to chiral products. For instance, asymmetric reductions or allylations of the aldehyde group can produce enantiomerically enriched secondary alcohols. Furthermore, the molecule can be incorporated into more complex structures where the cyclopropane (B1198618) ring itself becomes a chiral element. Methodologies for the asymmetric synthesis of chiral cyclopropane carboxaldehydes, often involving steps like aldol-cyclopropanation-retro-aldol sequences, highlight the potential pathways for creating stereochemically defined molecules from such precursors. nd.edursc.org These resulting chiral synthons are pivotal for constructing value-added small molecules, natural product analogues, and pharmaceuticals. acs.org

Table 1: Representative Asymmetric Transformations for Aldehyde-Containing Scaffolds

| Reaction Type | Catalyst/Reagent | Product Type | Potential Application | Reference |

| Reductive Alkylation | (s)-proline / Hantzsch ester | Chiral 1,3-dicarbonyl-containing cyclopropanes | Building blocks for medicinal and material chemistry | acs.org |

| Aldol-Cyclopropanation | Chiral Auxiliaries | Enantiopure cyclopropane carboxaldehydes | Synthesis of chiral molecules | rsc.org |

| Desymmetrization | Ene-Reductases (e.g., OPR3, YqjM) | Chiral cyclohexenones with quaternary stereocenters | Synthesis of complex chiral structures | acs.org |

Heterocyclic compounds are of paramount importance in chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. diva-portal.orgamazonaws.com this compound is an excellent precursor for the synthesis of a wide array of heterocyclic systems, largely due to the ortho-relationship of the hydroxyl and aldehyde groups.

This arrangement facilitates tandem reactions where the aldehyde undergoes an initial reaction, followed by a cyclization involving the phenolic oxygen. For example, condensation with active methylene (B1212753) compounds in a Knoevenagel-type reaction, followed by intramolecular cyclization, can lead to coumarin (B35378) or chromene derivatives. Similarly, reaction with amine-containing reagents can produce various nitrogen-containing heterocycles. Multi-component reactions, which are highly efficient and atom-economical, frequently employ substituted benzaldehydes to construct complex heterocyclic libraries, such as dihydropyridines. uobasrah.edu.iq The 2-hydroxyaryl moiety is particularly useful in the synthesis of donor-acceptor cyclopropanes which can then be transformed into chromane (B1220400) derivatives or 2,3-dihydrobenzofurans. nih.gov

Table 2: Examples of Heterocycle Synthesis from Hydroxybenzaldehyde Derivatives

| Starting Materials | Reaction Type | Heterocyclic Product | Significance | Reference |

| 2-Hydroxychalcones (derived from 2-hydroxybenzaldehydes) | Corey-Chaykovsky Cyclopropanation | 2-(2-hydroxyaryl)cyclopropyl ketones | Building blocks for bioactive compounds | nih.govnih.gov |

| 4-Hydroxybenzaldehyde (B117250), Acetylacetone, Primary Amine, Barbituric Acid | Four-Component Hantzsch Reaction | 1,4-Dihydropyridines | Biologically active N-heterocycles | uobasrah.edu.iq |

| 4-Hydroxybenzaldehyde, Terminal Alkyne | Tandem Sonogashira-Heteroannulation | 2-Aryl-benzofurans | Important scaffold in medicinal chemistry | nih.gov |

Role in Advanced Catalyst Design and Green Catalysis Methodologies

The principles of green chemistry advocate for the development of environmentally benign chemical processes, emphasizing the use of efficient catalysts, renewable feedstocks, and non-hazardous solvents. ijsr.net this compound and its derivatives can play a role in this area, both as substrates in green reactions and as components of catalyst systems.

The molecule itself can function as a ligand for transition metal catalysts. The phenolic oxygen and the aldehyde oxygen can act as a bidentate chelate, coordinating to a metal center. This coordination can be exploited in the design of novel catalysts for various organic transformations. For instance, salicylaldehyde-type ligands are used to create complexes for selective oxidation or polymerization reactions. ntu.edu.sg

Furthermore, reactions involving this compound can be designed to follow green chemistry principles. Multi-component reactions, as mentioned previously, are inherently green as they increase efficiency and reduce waste. uobasrah.edu.iq The use of biocatalysts, such as fruit juices which can act as mild acid catalysts, for condensation reactions involving aldehydes represents an eco-friendly approach. researchgate.net Similarly, developing catalytic processes that use clean oxidants like molecular oxygen or operate in environmentally friendly solvents like water or low-melting mixtures aligns with the goals of green catalysis. mdpi.com

Contribution to Fundamental Organic Reaction Development and Methodology Advancement

The development of novel organic reactions and the advancement of synthetic methodologies are driven by the availability of unique and reactive substrates. The distinct structural and electronic properties of this compound make it an ideal candidate for exploring and developing new chemical transformations.

The strained cyclopropyl ring can participate in ring-opening reactions under specific catalytic conditions, providing access to new molecular scaffolds. The development of catalytic formal [3+2] cycloadditions using cyclopropyl ketones is a burgeoning field, and extending this methodology to substrates like this compound could lead to novel sp³-rich cyclopentanoid structures. nih.govacs.org Such advancements are key to expanding the toolbox of synthetic chemists, enabling the construction of previously inaccessible molecular architectures.

Additionally, the aldehyde group can be used as a transient directing group to achieve site-selective C-H functionalization on the aromatic ring. While challenging, direct ortho-hydroxylation of benzaldehydes has been achieved using palladium catalysis with a transient directing group, showcasing a powerful method for arene functionalization. acs.org Applying and refining such methodologies with a substituted substrate like this compound contributes to the broader understanding and application of C-H activation chemistry, a field with significant potential to streamline organic synthesis.

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyl-2-hydroxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

Answer: A common method involves reacting a halogenated 2-hydroxybenzaldehyde precursor (e.g., 3-bromo-2-hydroxybenzaldehyde) with cyclopropyl-carbinol derivatives in polar solvents (e.g., DMF or DMSO) under reflux conditions . Optimization strategies include:

- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.

- Temperature control : Maintaining 80–100°C to balance reaction rate and decomposition risks.

- Solvent purity : Anhydrous conditions to prevent hydrolysis of cyclopropyl intermediates.

Yield improvements (typically 60–75%) are achievable via iterative adjustment of stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Answer:

- NMR : ¹H/¹³C NMR identifies hydroxyl (δ 10–12 ppm) and aldehyde (δ 9.5–10 ppm) protons, with cyclopropyl protons appearing as multiplet signals (δ 0.5–1.5 ppm) .

- IR : Strong absorption bands for C=O (∼1680 cm⁻¹) and O–H (∼3200 cm⁻¹) groups.

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (C₁₀H₁₀O₂, exact mass 162.07).

Validation requires cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) and comparison to structurally analogous compounds .

Q. How does the hydroxyl group influence the compound’s stability, and what storage protocols are recommended?

Answer: The phenolic hydroxyl group increases susceptibility to oxidation, necessitating:

- Storage : In amber vials under inert gas (N₂/Ar) at –20°C.

- Handling : Avoid prolonged exposure to light or humidity.

Degradation products (e.g., quinone derivatives) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning substituent positions in derivatives of this compound?

Answer: Discrepancies often arise from overlapping signals or dynamic effects. Strategies include:

- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in cyclopropyl or aldehyde positioning .

- X-ray crystallography : Definitive structural confirmation for crystalline derivatives.

- Computational validation : DFT simulations (e.g., Gaussian 16) predict chemical shifts and compare them to experimental data .

Q. What strategies mitigate regioselectivity challenges during cyclopropane ring introduction in analogs of this compound?

Answer: Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing substituents (e.g., nitro) on the benzene ring guide cyclopropane addition.

- Metal catalysts : Palladium or copper catalysts enhance cross-coupling efficiency in Suzuki-Miyaura-type reactions.

- Solvent effects : Non-polar solvents (toluene) favor cyclopropane stability over ring-opening .

Q. How can computational chemistry predict reactivity and regioselectivity in electrophilic substitution reactions of this compound?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the hydroxyl group activates the ortho position for electrophilic attacks.

- Transition state modeling : Predict energy barriers for competing pathways (e.g., cyclopropane ring vs. aldehyde group reactivity).

- Docking studies : Explore interactions with enzymes (e.g., cytochrome P450) to forecast metabolic stability .

Q. What methodologies address conflicting bioactivity data in studies of this compound derivatives?

Answer:

- Dose-response curves : Re-evaluate activity across a broader concentration range to rule out false negatives/positives.

- Structural analogs : Synthesize and test derivatives with modified cyclopropyl or hydroxyl groups to isolate contributing factors.

- Kinetic assays : Measure enzyme inhibition constants (Ki) to distinguish direct binding from nonspecific effects .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Prevents decomposition of cyclopropyl intermediates |

| Solvent | DMF or DMSO | Enhances solubility of halogenated precursors |

| Reaction Time | 12–18 hours | Maximizes conversion without side product formation |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.